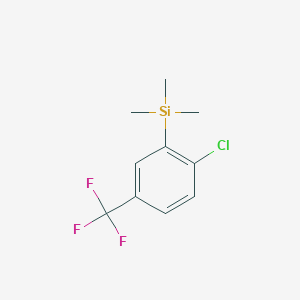
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H12ClF3Si. This compound is characterized by the presence of a trifluoromethyl group and a trimethylsilyl group attached to a phenyl ring. It is commonly used in organic synthesis as a reagent for introducing the trifluoromethyl group into various substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trimethylsilyl group can be replaced by nucleophiles such as halides, alkoxides, and amines.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Halides, alkoxides, and amines.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield products where the trimethylsilyl group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane has several scientific research applications, including:
Material science: The compound is used in the synthesis of fluorinated materials with unique properties, such as high thermal stability and low surface energy.
Medicinal chemistry: The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, making this compound a valuable tool in drug discovery.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane primarily involves its ability to act as a trifluoromethylating agent. The compound can transfer the trifluoromethyl group to various substrates through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific substrates and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate: This compound has a similar structure but contains an isothiocyanate group instead of a trimethylsilyl group.
2-Chloro-5-(trifluoromethyl)phenyl isocyanate: This compound contains an isocyanate group and is used in different chemical reactions compared to (2-Chloro-5-(trifluoromethyl)phenyl)trimethylsilane.
Uniqueness
This compound is unique due to its ability to introduce the trifluoromethyl group into various substrates, which can significantly alter the chemical and physical properties of the resulting compounds. This makes it a valuable reagent in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
148854-14-2 |
|---|---|
Molekularformel |
C10H12ClF3Si |
Molekulargewicht |
252.73 g/mol |
IUPAC-Name |
[2-chloro-5-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,3)9-6-7(10(12,13)14)4-5-8(9)11/h4-6H,1-3H3 |
InChI-Schlüssel |
SGKBTPLGSYYYPT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















